Prolyl-prolyl-glycine
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Overview
Description
Pro-Pro-Gly is an oligopeptide.
Scientific Research Applications
Plant Stress Resistance
Prolyl-prolyl-glycine and similar compounds like glycine betaine (GB) and proline have been studied for their role in enhancing plant stress resistance. These compounds are known to accumulate in various plant species in response to environmental stresses such as drought, salinity, and extreme temperatures. They contribute to the integrity of enzymes and membranes and aid in osmotic adjustment in plants under stress conditions. Research has explored the introduction of these compounds into plants through genetic engineering or exogenous application, with promising results in increasing growth and crop yield under stress environments (Ashraf & Foolad, 2007).
Dynamics in Polypeptide Chains
Studies on proline and glycine residues, including this compound, have shown their significant impact on the dynamics of intrachain loop formation in unstructured polypeptide chains. The presence of these residues influences the speed and energetics of loop formation, which is a crucial aspect in protein folding and structure. This understanding is vital for insights into protein behavior and potential biomedical applications (Krieger, Möglich, & Kiefhaber, 2005).
Peptide Absorption in Intestine
Research on dipeptides like prolyl-glycine has provided insights into peptide absorption in the intestine. These peptides are absorbed by different transport systems, influencing the understanding of nutrient absorption and potential therapeutic applications (Lane, Silk, & Clark, 1975).
Collagen Biosynthesis
This compound and similar peptides have been studied for their effects on collagen biosynthesis. Understanding their role in this process can have implications in medical research and treatment strategies for conditions related to collagen synthesis and integrity (Willisch, Hiller, Hemmasi, & Bayer, 1991).
Nutritional and Physiological Effects
The presence of peptides like prolyl-glycine in human blood after ingestion and their impact on physiological processes such as elastin synthesis in human dermal fibroblasts have been studied. These findings are significant in the context of nutrition, skin health, and potential therapeutic applications (Shigemura et al., 2012).
Properties
CAS No. |
16875-10-8 |
---|---|
Molecular Formula |
C12H19N3O4 |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C12H19N3O4/c16-10(17)7-14-11(18)9-4-2-6-15(9)12(19)8-3-1-5-13-8/h8-9,13H,1-7H2,(H,14,18)(H,16,17)/t8-,9-/m0/s1 |
InChI Key |
LEIKGVHQTKHOLM-IUCAKERBSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)O |
SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)O |
16875-10-8 | |
sequence |
PPG |
Synonyms |
L-prolyl-L-prolyl-glycine Pro-Pro-Gly prolyl-prolyl-glycine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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